

Spectroscopic Profile of 3,4(Methylenedioxy)phenylacetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,4-(Methylenedioxy)phenylacetic acid	
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This guide provides an in-depth overview of the spectroscopic data for **3,4- (Methylenedioxy)phenylacetic acid** (also known as Homopiperonylic acid), a significant intermediate in the pharmaceutical industry.[1] The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,4- (Methylenedioxy)phenylacetic acid**, providing a quantitative reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78-6.70	m	3H	Ar-H
5.94	S	2H	O-CH ₂ -O
3.57	S	2H	Ar-CH2-COOH



Data sourced from ChemicalBook and other synthetic protocols.[2][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments were not detailed in the initial search, a representative spectrum is available for reference. The expected chemical shifts are in the regions of:

Chemical Shift (δ) ppm (Expected)	Assignment
~178	C=O (Carboxylic Acid)
~148	Ar-C-O (adjacent to OCH₂O)
~146	Ar-C-O (adjacent to OCH₂O)
~127	Ar-C (quaternary)
~122	Ar-CH
~109	Ar-CH
~108	Ar-CH
~101	O-CH ₂ -O
~41	Ar-CH ₂ -COOH

Further analysis of the available ¹³C NMR spectrum is recommended for precise peak assignments.[4]

Infrared (IR) Spectroscopy

Sample Preparation: KBr disc or nujol mull[5]



Wavenumber (cm ⁻¹)	Description of Vibration
~3400-2500	O-H stretch (broad, carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1600, ~1500, ~1450	C=C stretch (aromatic ring)
~1250	C-O stretch
~1040	=C-O-C stretch (cyclic ether)
~930	O-C-O stretch (methylenedioxy group)

Characteristic absorptions for the carboxylic acid and the methylenedioxy-substituted benzene ring are prominent.

Mass Spectrometry (MS)

m/z	Interpretation
180.16	[M] ⁺ Molecular Ion (Calculated Molecular Weight)[5][6][7][8]
179	[M-H] ⁻ (Observed in LC-MS, negative ion mode)
135	[M - COOH]+ (Loss of carboxylic acid group)

The fragmentation pattern is consistent with the structure of **3,4-** (Methylenedioxy)phenylacetic acid.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

General Sample Preparation

The compound **3,4-(Methylenedioxy)phenylacetic acid** is typically a white to pale brown crystalline powder.[9] It is partly soluble in water and soluble in ethanol and methanol.[10][11]



For spectroscopic analysis, high-purity material (≥98%) should be used.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 3,4-(Methylenedioxy)phenylacetic
 acid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of approximately 0-12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks and determine their multiplicities (e.g., singlet, multiplet).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
 - Set the spectral width to cover the range of approximately 0-200 ppm.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.



- Data Acquisition:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

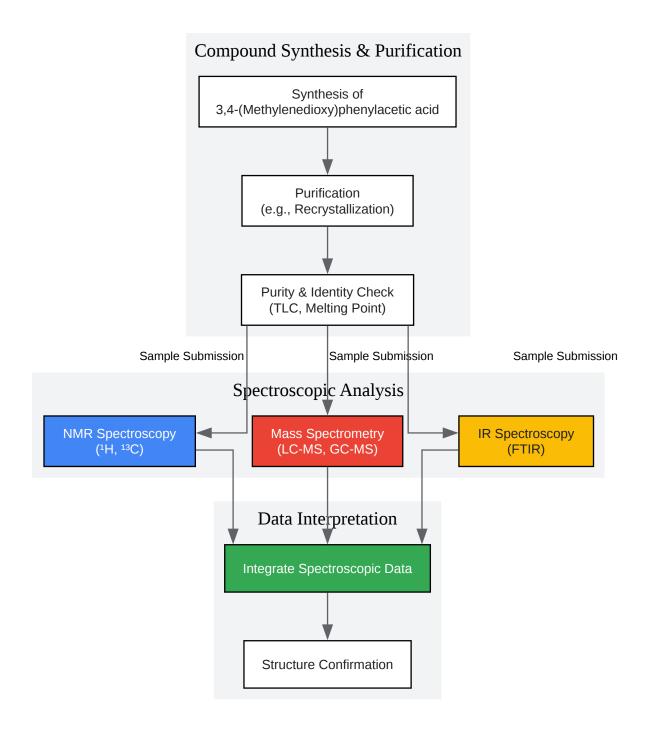
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A variety of mass spectrometers can be used, such as a Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion system with an Electrospray Ionization (ESI) source.
- · Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M]⁺ or [M+H]⁺) and other relevant fragments like [M-H]⁻.
 - Analyze the resulting spectrum for the molecular weight and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized chemical compound like **3,4-(Methylenedioxy)phenylacetic acid**.





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Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical entity.



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